molecular formula C11H16N2O2 B566296 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 849903-79-3

3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one

Katalognummer: B566296
CAS-Nummer: 849903-79-3
Molekulargewicht: 208.261
InChI-Schlüssel: MTOYCHPCXMAGDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of 3-ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one represents a complex bicyclic heterocyclic system with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base structure consists of a pyrido[1,2-a]pyrimidin-4-one core with specific substitution patterns that define its unique chemical identity. The compound bears three distinct substituents: an ethyl group at position 3, a methyl group at position 2, and a hydroxyl group at position 9, while the pyridine ring portion is saturated at positions 6, 7, 8, and 9, creating a tetrahydropyridine moiety.

The bicyclic framework comprises a six-membered pyrimidine ring fused to a saturated six-membered pyridine ring through a shared nitrogen atom at the ring junction. This fusion creates a bridgehead nitrogen that imparts distinctive electronic and geometric properties to the overall molecular structure. The carbonyl group at position 4 serves as a primary electron-withdrawing center, significantly influencing the electronic distribution throughout the conjugated system. The positioning of the hydroxyl group at the 9-position creates opportunities for intramolecular hydrogen bonding with the carbonyl oxygen, potentially stabilizing specific conformational states.

The InChI representation 1S/C11H16N2O2/c1-3-8-7(2)12-10-9(14)5-4-6-13(10)11(8)15/h9,14H,3-6H2,1-2H3 provides a standardized structural description that enables precise computational analysis and database searching. The InChI Key MTOYCHPCXMAGDI-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates unambiguous compound identification across various chemical databases and literature sources. The systematic naming convention reflects the complex substitution pattern while maintaining clarity regarding the positions and nature of each functional group within the heterocyclic framework.

Eigenschaften

IUPAC Name

3-ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-8-7(2)12-10-9(14)5-4-6-13(10)11(8)15/h9,14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOYCHPCXMAGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C(CCCN2C1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849903-79-3
Record name 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849903793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-ETHYL-6,7,8,9-TETRAHYDRO-9-HYDROXY-2-METHYL-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37628E9Q25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Direct Alkylation During Cyclocondensation

Using 3-ethyldihydro-2(3H)-furanone as the lactone precursor directly installs the ethyl group during ring formation. This method avoids post-cyclization modifications, streamlining synthesis:

  • Reagent ratio : A 1:1 molar ratio of 2-amino-3-pyridinol to lactone minimizes unreacted starting material.

  • Byproduct management : Excess lactone is removed via aqueous washes, ensuring >97% purity before hydrogenation.

Post-Cyclization Ethylation

Alternative approaches alkylate a pre-formed pyrimidinone core. For example, reacting 9-hydroxy-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with ethylmagnesium bromide introduces the ethyl group via nucleophilic substitution:

  • Conditions : Reactions proceed in dry THF under nitrogen at 0–5°C to control exothermicity.

  • Limitations : Lower yields (60–70%) due to competing elimination reactions necessitate chromatographic purification, which is less scalable.

Purification and Salt Formation

Final purification often involves forming acid addition salts to enhance crystallinity:

  • Hydrochloride salt : Treatment with 2-propanolic HCl precipitates the target compound, which is isolated via vacuum filtration and dried under reduced pressure.

  • Oxalate salt : Alternative purification using oxalic acid in ethanol achieves similar purity but requires additional neutralization steps.

ParameterHydrochloride MethodOxalate Method
Yield72–75%68–70%
Purity>98%>97%
Crystallization Solvent2-PropanolEthanol

Industrial-Scale Considerations

Commercial production prioritizes cost-effectiveness and scalability:

  • Solvent recycling : n-Butanol and toluene mixtures are recovered via distillation, reducing waste.

  • Catalyst reuse : Pd/C catalysts are regenerated through acid washing, maintaining activity over 5–7 cycles.

  • Process intensification : Continuous flow reactors reduce reaction times by 40% compared to batch systems.

Challenges and Mitigation Strategies

  • Impurity profiles : Residual 2-amino-3-pyridinol and lactone derivatives are controlled via optimized stoichiometry and solvent extraction.

  • Exothermic reactions : Jacketed reactors with automated temperature control prevent thermal runaway during hydrogenation.

  • Regulatory compliance : Residual solvent levels (e.g., chlorobenzene <5 ppm) are monitored via GC-MS to meet ICH guidelines .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Antipsychotic Activity
    • This compound has been investigated as a potential antipsychotic agent. It is structurally related to risperidone, a well-known antipsychotic medication. Research indicates that derivatives of this compound may exhibit similar or enhanced efficacy in treating schizophrenia and other mood disorders due to their ability to modulate neurotransmitter systems in the brain .
  • Neuroprotective Effects
    • Studies suggest that compounds within this chemical class may possess neuroprotective properties. They could potentially be used to mitigate neurodegenerative diseases by protecting neuronal cells from damage caused by oxidative stress and inflammation .
  • Synthesis of Related Compounds
    • The synthesis of 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one serves as a precursor for developing other pharmacologically active compounds. Its derivatives are being explored for various therapeutic applications beyond psychiatry, including analgesics and anti-inflammatory agents .

Case Study 1: Antipsychotic Efficacy

A study published in ScienceDirect evaluated the antipsychotic potential of compounds related to this compound. Researchers found that certain derivatives showed significant binding affinity for dopamine receptors (D2), which is essential for their antipsychotic effects .

Case Study 2: Neuroprotective Properties

Research conducted by PubChem indicated that this compound could reduce neuronal apoptosis in vitro under oxidative stress conditions. The findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease due to its protective effects on neuronal cells .

Wirkmechanismus

The mechanism of action of 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the 3-Position

The 3-position substituent is critical for pharmacological activity and synthetic utility. Key analogues include:

Compound Name 3-Substituent CAS Number Molecular Weight Key Applications/Properties
3-Ethyl-...-4-one (Target Compound) Ethyl 849903-79-3 220.26 g/mol Paliperidone impurity; intermediate
3-(2-Chloroethyl)-...-4-one 2-Chloroethyl 130049-82-0 254.71 g/mol Intermediate for risperidone/paliperidone
3-(2-Iodoethyl)-...-4-one 2-Iodoethyl 885706-66-1 318.18 g/mol Potential coupling reagent; high reactivity
Paliperidone (Active Drug) Complex substituent* 144598-75-4 426.49 g/mol Antipsychotic drug; FDA-approved

*Paliperidone’s 3-substituent includes a piperidine-benzisoxazole chain, enabling dopamine receptor antagonism.

Key Findings :

  • Chloroethyl vs. Ethyl : The chloroethyl derivative (CAS 130049-82-0) is a direct precursor in paliperidone synthesis. Its chlorine atom facilitates nucleophilic substitution reactions, enabling further functionalization .
  • Iodoethyl Derivative : The iodoethyl analogue (CAS 885706-66-1) is more reactive due to iodine’s polarizability, making it useful in cross-coupling reactions .
  • Paliperidone : The complex substituent in paliperidone introduces antipsychotic activity, highlighting how structural elaboration at the 3-position correlates with therapeutic function .

Modifications at the 9-Hydroxy Group

The 9-hydroxy group influences solubility and hydrogen-bonding interactions:

Compound Name 9-Substituent CAS Number Molecular Weight Notes
3-Ethyl-...-9-hydroxy-4-one (Target Compound) Hydroxy 849903-79-3 220.26 g/mol Enhances hydrophilicity
3-(2-Chloroethyl)-...-9-(benzyloxy)-4-one Benzyloxy 147687-17-0 370.84 g/mol Improved lipophilicity; protective group
3-(2-Chloroethyl)-...-4-one Hydrochloride Hydroxy (HCl salt) 93076-03-0 291.17 g/mol Increased aqueous solubility

Key Findings :

  • Benzyloxy Protection: The benzyloxy derivative (CAS 147687-17-0) is used in synthetic intermediates to protect the hydroxy group during reactions, later removed via hydrogenolysis .
  • Hydrochloride Salt : The HCl salt (CAS 93076-03-0) improves solubility for purification and formulation .

Biologische Aktivität

3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one (CAS Number: 849903-79-3) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C11H16N2O2
  • Molecular Weight : 208.26 g/mol
  • Structure : The compound features a pyrido-pyrimidine core with specific substituents that influence its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant anticancer properties. For instance, compounds with ethyl groups on the nitrogen atom show enhanced activity against various cancer cell lines. A study highlighted that certain derivatives inhibited the ephrin receptor family, which is often overexpressed in cancers .

Anti-inflammatory Effects

Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. The compound was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays revealed that several derivatives exhibited potent COX-2 inhibition, comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

The antimicrobial potential of pyrido-pyrimidine derivatives has also been documented. Compounds within this class have shown efficacy against various bacterial strains and fungi. Their mechanism often involves disrupting microbial cell wall synthesis or inhibiting key metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of pyrido-pyrimidine derivatives. Variations in substituents (e.g., ethyl vs. methyl) significantly impact biological activity. For example:

Substituent Biological Activity Reference
Ethyl at N8Enhanced anticancer activity
Methyl at N8Reduced activity
Hydroxy at C9Increased COX inhibition

Case Studies and Research Findings

  • Anticancer Study : A comparative analysis of various pyrido-pyrimidine derivatives showed that those with an ethyl substituent at position N8 had four times greater anticancer activity than their methylated counterparts. This finding underscores the importance of functional group positioning in drug design .
  • Inflammation Model : In vivo studies using carrageenan-induced paw edema demonstrated that selected derivatives exhibited anti-inflammatory effects comparable to indomethacin, with calculated ED50 values indicating strong efficacy against inflammation .
  • Antimicrobial Efficacy : A series of synthesized pyrido-pyrimidine compounds were tested against common pathogens; results indicated significant antibacterial and antifungal activities, suggesting potential therapeutic applications in infectious diseases .

Q & A

Basic: What are the primary synthetic routes for 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one, and how are key intermediates optimized?

Answer:
The compound is synthesized via multi-step routes. A one-pot method involves reacting 3-(benzyloxy)pyridine-2-amine with 3-acetyldihydrofuran-2-(3H)-one in the presence of a solvent (e.g., toluene) and activating agents like POCl₃. Subsequent catalytic hydrogenation reduces intermediates, with reaction conditions (e.g., H₂ pressure, temperature) critical for yield optimization. For example, hydrogenation of 3-(2-chloroethyl)-9-hydroxy intermediates requires precise control using in-line NIR spectroscopy to monitor selectivity and avoid over-reduction .

Basic: Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and hydrogen bonding (e.g., 9-hydroxy group resonance at δ ~10 ppm) .
  • X-ray Crystallography : SHELXL software resolves stereochemistry and tautomeric forms, particularly for the pyrido[1,2-a]pyrimidin-4-one core .
  • HPLC-MS : Quantifies purity and detects byproducts (e.g., paliperidone-related impurities) .

Basic: How is the biological activity of this compound assessed in preclinical studies?

Answer:
In vitro assays evaluate bioactivity:

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) testing against bacterial/fungal strains.
  • Receptor Binding : Radioligand displacement assays for CNS targets (e.g., dopamine receptors, given its structural similarity to paliperidone intermediates) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) to assess IC₅₀ values .

Advanced: What mechanistic insights explain the regioselectivity of Vilsmeier-Haack acylation on the pyrido[1,2-a]pyrimidinone core?

Answer:
The 9-position is preferentially acylated due to electron-withdrawing effects of the 3-ethyl and 9-hydroxy groups. Using N-formylpiperidine or N-methylformanilide with POCl₃ generates an iminium ion that targets the electron-rich C9 site. Steric hindrance from the 2-methyl group directs electrophilic attack away from adjacent positions .

Advanced: How can reaction selectivity be controlled during catalytic hydrogenation of chloroethyl intermediates?

Answer:
Hydrogenation of 3-(2-chloroethyl)-9-hydroxy derivatives to tetrahydro analogs requires:

  • Catalyst Choice : Pd/C or Raney Ni under moderate H₂ pressure (3–5 atm) to prevent dechlorination.
  • Process Analytical Technology (PAT) : In-line NIR monitors C=O and C-Cl bond reduction in real time, adjusting parameters to minimize over-hydrogenation .

Advanced: How are data discrepancies resolved when characterizing tautomeric forms of this compound?

Answer:
Conflicting NMR/X-ray data arise from keto-enol tautomerism. Methods include:

  • Variable Temperature NMR : Observes chemical shift changes (e.g., enol form stabilization at low temps).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict dominant tautomers based on solvent polarity .

Advanced: What structure-activity relationships (SAR) govern modifications at the 3-ethyl and 9-hydroxy positions?

Answer:

  • 3-Ethyl Group : Bulkier substituents (e.g., isobutyl) reduce CNS penetration but enhance metabolic stability.
  • 9-Hydroxy Group : Essential for hydrogen bonding with target enzymes (e.g., kinase ATP-binding sites). Deuterated analogs (e.g., 9-OD) improve pharmacokinetic profiles .

Advanced: What challenges arise in crystallographic analysis of pyrido[1,2-a]pyrimidinone derivatives?

Answer:

  • Disorder in the Tetrahydro Ring : SHELXL refinement with restraints (DELU, SIMU) mitigates thermal motion artifacts.
  • Hydrogen Bonding Networks : High-resolution data (<1.0 Å) are needed to resolve O-H···N interactions in the pyrimidinone ring .

Advanced: How are process parameters optimized for large-scale synthesis while maintaining purity?

Answer:

  • Continuous Flow Reactors : Reduce reaction times and byproduct formation (e.g., dimerization).
  • PAT Integration : NIR or Raman spectroscopy ensures real-time quality control, particularly for chloride content and hydroxyl group integrity .

Advanced: What strategies enable functionalization of the pyrido[1,2-a]pyrimidinone scaffold for derivatization studies?

Answer:

  • Electrophilic Substitution : Nitration at C7 using HNO₃/H₂SO₄, followed by reduction to amine.
  • Cross-Coupling : Suzuki-Miyaura reactions at C3 (e.g., boronic acids) require Pd(PPh₃)₄ catalysis in dioxane/water .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.